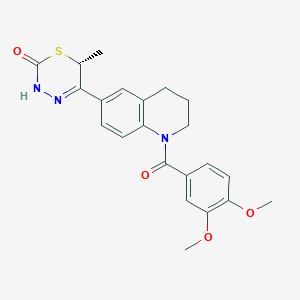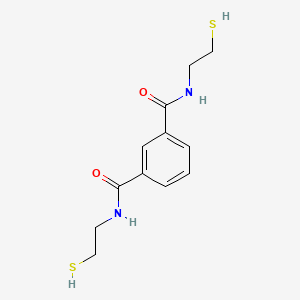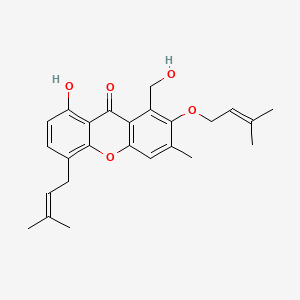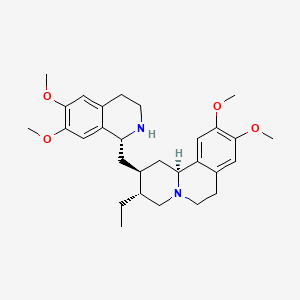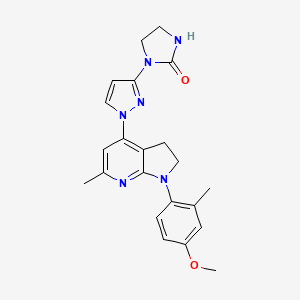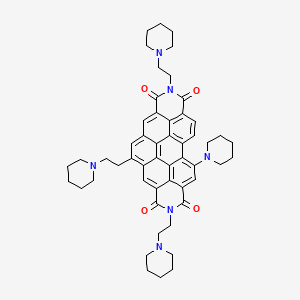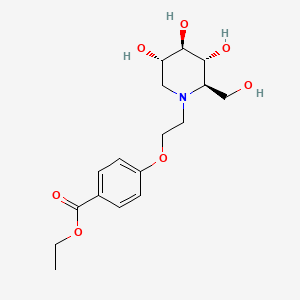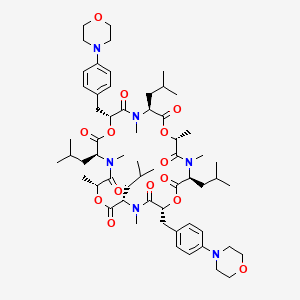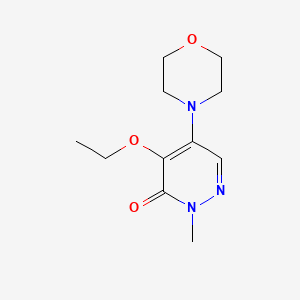
6-Shogaol
Descripción general
Descripción
Shogaol es un compuesto picante que se encuentra en el jengibre (Zingiber officinale). Es químicamente similar al gingerol, otro componente activo del jengibre, pero se forma cuando el jengibre se seca o se cocina. La forma más común de shogaol es 6-shogaol, que es conocido por sus potentes actividades biológicas y su sabor picante. Shogaol está clasificado en 160.000 unidades de calor Scoville, lo que lo hace moderadamente más picante que la piperina pero menos que la capsaicina .
Aplicaciones Científicas De Investigación
Shogaol tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.
Química: Shogaol se utiliza como material de partida para la síntesis de diversos compuestos bioactivos. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica .
Biología: En la investigación biológica, shogaol se estudia por sus efectos en los procesos celulares. Se ha demostrado que modula las vías de señalización y la expresión genética, lo que lo convierte en una herramienta útil para estudiar los mecanismos celulares .
Medicina: Shogaol exhibe numerosas propiedades medicinales, incluidas las actividades anticancerígenas, antiinflamatorias, antioxidantes y antimicrobianas. Se ha investigado su potencial para tratar diversas enfermedades, como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos .
Industria: En la industria alimentaria, shogaol se utiliza como agente aromatizante debido a su sabor picante. También se utiliza en la producción de suplementos dietéticos y alimentos funcionales .
Mecanismo De Acción
Shogaol ejerce sus efectos a través de múltiples mecanismos. Puede inducir la apoptosis (muerte celular programada) en las células cancerosas al aumentar la producción de especies reactivas de oxígeno y activar las vías apoptóticas. Shogaol también inhibe la vía de señalización AKT/mTOR, que está involucrada en el crecimiento y la supervivencia celular . Además, shogaol tiene efectos antiinflamatorios al modular la actividad del factor nuclear kappa B (NF-κB) y otros mediadores inflamatorios .
Análisis Bioquímico
Biochemical Properties
6-Shogaol interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes . The conjugation of the α,β-unsaturated ketone skeleton in the chemical structure of this compound explicates its higher potency and efficacy than 6-gingerol in terms of antioxidant, anti-inflammatory, anticancer, antiemetic and other bioactivities .
Cellular Effects
This compound has been shown to selectively induce apoptosis in transformed and primary leukemia cells but not in normal cells . It suppresses cell proliferation and migration, causes cell cycle arrest in the G2/M phase in HeLa and SiHa cells . Moreover, this compound triggers the apoptosis process through the mitochondrial pathway by downregulating the expression levels of p-PI3K, p-Akt and p-mTOR .
Molecular Mechanism
The molecular mechanism of this compound involves the regulation of several signaling pathways. It inhibits Akt kinase activity, a downstream mediator of EGFR signaling, by binding with an allosteric site of Akt . It also induces apoptosis through a process involving dephosphorylation of eIF2α and caspase activation–dependent cleavage of eIF2α .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its effects in laboratory settings. It continues to exhibit its anticancer properties, promoting apoptosis by regulating related signal pathways and protein expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that it significantly reduced the level of blood glucose, body weight and attenuated pathological changes to normal levels in diabetic mice . It also significantly inhibited tumor growth and induced apoptosis in U937 xenograft mouse model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes .
Transport and Distribution
In terms of transport and distribution, this compound is believed to be transported through the digestive tract. Intravenous injection of this compound inhibited this transport .
Subcellular Localization
It is known to exert its effects at various cellular sites, including the mitochondria, where it triggers apoptosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Shogaol se puede sintetizar mediante una serie de reacciones químicas. Una posible síntesis comienza con una condensación de Claisen de vainillina y acetona, produciendo dehidrozingiberona. Este producto luego se somete a una condensación aldólica con hexanal en tetrahidrofurano para formar 6-dehidroshogaol y 6-dehidrogingerol. Este último se puede hidrogenar a 6-gingerol mediante un catalizador, y finalmente, se agrega ácido clorhídrico para obtener el 6-shogaol deseado.
Métodos de producción industrial: La producción industrial de shogaol a menudo implica la deshidratación de gingeroles, que son abundantes en el jengibre fresco. Esto se puede lograr mediante diversos métodos de secado, como el secado con aire caliente, el secado en túnel solar y el secado al sol abierto. Las altas temperaturas y las condiciones ácidas facilitan la conversión de gingeroles a shogaoles .
Análisis De Reacciones Químicas
Tipos de reacciones: Shogaol experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes:
Oxidación: Shogaol se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción de shogaol se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Shogaol puede sufrir reacciones de sustitución nucleofílica, particularmente en la parte cetona α,β-insaturada.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen formas reducidas de shogaol, como el gingerol, y varios derivados sustituidos que conservan la estructura principal de shogaol .
Comparación Con Compuestos Similares
Shogaol es química y funcionalmente similar a otros compuestos que se encuentran en el jengibre, como el gingerol y la zingerona. shogaol es más potente en términos de sus actividades biológicas.
Compuestos similares:
Gingerol: Al igual que shogaol, el gingerol es un compuesto bioactivo importante en el jengibre. Es menos picante y tiene un conjunto diferente de actividades biológicas.
Zingerona: La zingerona es otro compuesto formado a partir del gingerol al calentarlo.
Singularidad: La estructura única de Shogaol, particularmente la parte cetona α,β-insaturada, contribuye a su mayor potencia y eficacia en comparación con el gingerol y la zingerona. Esto hace que shogaol sea un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEEOHDMUXEO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336611 | |
| Record name | trans-6-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-66-8, 23513-13-5 | |
| Record name | Shogaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Shogaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 555-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-6-Shogaol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SHOGAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)
